Diethylene Glycol Dimethacrylate-d4
Description
Significance of Isotopic Labeling in Advanced Polymer Characterization
Isotopic labeling, particularly with deuterium (B1214612), is a cornerstone of modern polymer characterization. mdpi.com The primary advantage lies in the distinct nuclear properties of deuterium compared to hydrogen (protium). This difference is exploited in various analytical techniques to gain insights that would otherwise be unattainable.
One of the most significant applications is in neutron scattering . nih.gov Hydrogen and deuterium have vastly different neutron scattering cross-sections, creating a "contrast" that allows researchers to "see" specific parts of a polymer chain or a blend. By selectively deuterating components, scientists can probe the conformation of polymer chains in the bulk, study the morphology of polymer blends, and investigate the structure of self-assembled systems. nih.gov
Another powerful technique that benefits from isotopic labeling is Nuclear Magnetic Resonance (NMR) spectroscopy . chemicalbook.com Deuterium NMR provides detailed information about the orientation and dynamics of specific molecular segments. By incorporating deuterated monomers, researchers can study the mobility of different parts of a polymer network, such as the crosslink points versus the dangling chain ends.
Overview of Diethylene Glycol Dimethacrylate-d4 in Mechanistic and Analytical Studies
This compound (DEGDMA-d4) is the deuterated analogue of the well-known crosslinking agent, Diethylene Glycol Dimethacrylate (DEGDMA). pharmaffiliates.com Crosslinkers are crucial components in forming polymer networks, providing structural integrity and influencing the final material properties. The deuteration of the ethylene (B1197577) glycol unit in DEGDMA-d4 provides a specific probe to study the behavior of the crosslinker itself within the polymer matrix.
While specific research exclusively detailing the use of DEGDMA-d4 is limited in publicly available literature, its role can be inferred from the broader applications of deuterated crosslinkers. It is anticipated to be a valuable tool for investigating:
Reaction kinetics and mechanisms: By tracking the deuterated segments, researchers can gain a more precise understanding of how crosslinking reactions proceed.
Network formation and structure: The distribution and mobility of the d4-labeled crosslinks can be studied to understand the homogeneity and architecture of the polymer network.
Degradation and stability: The fate of the crosslinker during material aging or degradation can be monitored, providing insights into the long-term performance of the polymer.
Research Paradigms Explored Through Deuterated Crosslinkers
The use of deuterated crosslinkers, in general, has opened up new avenues of research in polymer science. These studies often focus on understanding the relationship between the molecular structure of the network and its macroscopic properties.
For instance, in the field of hydrogels , which are crosslinked polymer networks that can absorb large amounts of water, deuterated crosslinkers can be used to study the swelling behavior and the distribution of water within the gel structure. In the realm of dental resins and composites , where dimethacrylate-based materials are common, deuterated crosslinkers can help in understanding the polymerization process, the degree of conversion, and the release of unreacted monomers. nih.govnih.gov
Furthermore, in the development of advanced materials for applications such as drug delivery and tissue engineering , understanding the precise structure and dynamics of the polymer network is paramount. Deuterated crosslinkers provide a means to achieve this level of molecular detail, paving the way for the rational design of new and improved materials.
Interactive Data Tables
Below are tables summarizing key properties and research parameters related to Diethylene Glycol Dimethacrylate and its deuterated form.
Table 1: Physicochemical Properties of Diethylene Glycol Dimethacrylate (DEGDMA)
| Property | Value | Reference |
| Molecular Formula | C12H18O5 | sigmaaldrich.com |
| Molecular Weight | 242.27 g/mol | sigmaaldrich.com |
| Appearance | Clear, colorless oil | chemicalbook.com |
| Density | 1.082 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 134 °C at 2 mmHg | chemicalbook.com |
| Refractive Index | n20/D 1.458 | chemicalbook.com |
| Use | Crosslinking reagent in polymerization reactions | sigmaaldrich.com |
Table 2: Properties of this compound (DEGDMA-d4)
| Property | Value | Reference |
| Molecular Formula | C12H14D4O5 | pharmaffiliates.com |
| Molecular Weight | 246.3 g/mol | pharmaffiliates.com |
| CAS Number | 2733162-11-1 | pharmaffiliates.com |
| Application | Isotope-labeled compound for coatings, printing, and food packaging industries | pharmaffiliates.com |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
Properties
Molecular Formula |
C₈D₄H₁₈O₅ |
|---|---|
Molecular Weight |
246.29 |
Synonyms |
2-Methyl-2-propenoic Acid 1,1’-(Oxydi-2,1-ethanediyl) Ester-d4; Methacrylic Acid Oxydiethylene Ester-d4; Diethylene Glycol Dimethacrylate-d4; 2,2’-Oxybisethanol Dimethacrylate-d4; 2,2’-Oxydiethyl Dimethacrylate-d4; 2G-d4; Blemmer PDE 100-d4; DGM 2-d4 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Diethylene Glycol Dimethacrylate D4
Synthetic Pathways for Deuterated Dimethacrylate Monomers
The synthesis of deuterated dimethacrylate monomers like DEGDM-d4 generally mirrors the established methods for their non-deuterated (protio) counterparts, with the key difference being the use of an isotopically labeled precursor. The most common industrial method for producing dimethacrylate esters is direct esterification.
This pathway involves the reaction of a glycol with methacrylic acid, typically in the presence of an acid catalyst such as sulfuric acid and a polymerization inhibitor like hydroquinone (B1673460) to prevent premature polymerization during synthesis. ikm.org.my For DEGDM-d4, the synthesis would specifically react Diethylene Glycol-d4 with two equivalents of methacrylic acid. The water generated during the reaction is removed to drive the equilibrium towards the formation of the diester product.
An alternative route is transesterification, where a deuterated glycol reacts with a methyl methacrylate (B99206) (MMA) in the presence of a suitable catalyst, such as potassium carbonate (K₂CO₃). google.com This process displaces methanol, which is removed to favor product formation.
The selection of the synthetic route depends on the availability of the deuterated starting materials and the desired purity of the final product. In the case of DEGDM-d4, where the deuterium (B1214612) labels are located on the glycol backbone, the synthesis invariably requires a deuterated diethylene glycol precursor. cymitquimica.com
| Synthetic Pathway | Reactants | Typical Catalyst | Byproduct | Key Consideration |
| Direct Esterification | Diethylene Glycol-d4 + Methacrylic Acid | Sulfuric Acid | Water | Efficient removal of water is crucial to maximize yield. ikm.org.my |
| Transesterification | Diethylene Glycol-d4 + Methyl Methacrylate | Potassium Carbonate | Methanol | Requires a deuterated glycol precursor. google.com |
Strategies for Selective Deuteration of Glycol and Methacrylate Moieties
Selective deuteration allows for the precise placement of deuterium atoms within a molecule, which is critical for specific research applications such as neutron scattering or mechanistic studies. For Diethylene Glycol Dimethacrylate-d4, the deuterium labels are specifically located on the diethylene glycol portion of the molecule. cymitquimica.com
Deuteration of the Glycol Moiety: The primary strategy for synthesizing DEGDM-d4 involves preparing deuterated diethylene glycol as a precursor. This can be accomplished through several methods:
Oligomerization of Deuterated Ethylene (B1197577) Oxide: A common laboratory-scale method is the oligomerization of commercially available deuterated ethylene oxide (d-EO). The reaction can be initiated using a partially metalated deuterated ethylene glycol in an organic solvent. This approach allows for the synthesis of a series of deuterated polyethylene (B3416737) glycols (PEGs) with controlled molecular weights and narrow distributions. fz-juelich.de
Catalytic H/D Exchange: A more direct and modern approach is the photocatalytic H/D exchange reaction. This method can deuterate polyethylene glycol (PEG) derivatives using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govchemrxiv.org Catalysts like tetra-n-butylammonium decatungstate (TBADT) facilitate the exchange of C(sp³)-H bonds for C-D bonds at multiple sites along the glycol chain. researchgate.net This technique offers a powerful way to produce deuterated glycols directly from their protio versions.
Deuteration of the Methacrylate Moiety: While the common form of DEGDM-d4 is labeled on the glycol, selective deuteration of the methacrylate groups is also feasible. This would involve using deuterated methacrylic acid as the starting material in the esterification reaction. Deuterated methacrylic acid can be prepared through various organic synthesis routes that employ deuterated reagents. For example, using deuterated precursors in the synthesis of the acid itself would yield the desired labeled compound. General methods for introducing deuterium often involve using deuterated sources like D₂O or deuterated reagents in the presence of a catalyst to facilitate H/D exchange at specific molecular positions. princeton.edu
Purification and Characterization of Isotopic Purity for Research Applications
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The characterization of the final product is essential to confirm its chemical structure and, most importantly, to determine its isotopic purity and the precise location of the deuterium labels.
Purification Methods: Standard purification for dimethacrylate esters involves several steps:
Neutralization Wash: The reaction mixture is first washed with a basic solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the acid catalyst and remove any excess methacrylic acid. ikm.org.my
Brine and Water Wash: Subsequent washes with a sodium chloride solution and then deionized water help remove residual salts and water-soluble impurities. ikm.org.my
Drying and Filtration: The organic phase is dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) and then filtered. ikm.org.my
Solvent Precipitation: A highly effective method for purifying polymers and monomers involves dissolving the product in a good solvent (e.g., tetrahydrofuran, THF) and then precipitating it by adding it to a large volume of a poor solvent (e.g., methanol). The purified product is then collected by filtration. mdpi.com
Vacuum Drying: The final product is dried under reduced pressure to remove any remaining volatile solvents. mdpi.com
Characterization of Isotopic Purity: The assessment of isotopic labeling is crucial for research applications. Several analytical techniques are employed to verify the success of the deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for confirming isotopic labeling.
¹H NMR: In the proton NMR spectrum of DEGDM-d4, the signals corresponding to the protons on the deuterated positions of the diethylene glycol backbone will be absent or significantly diminished.
²H NMR: Deuterium NMR will show distinct signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling. fz-juelich.de
Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of deuterium by measuring the molecular weight of the compound. Each incorporated deuterium atom increases the molecular mass by approximately one unit. The mass spectrum of DEGDM-d4 will show a molecular ion peak that is four mass units higher than its non-deuterated analog, confirming the presence of four deuterium atoms. alfa-chemistry.com This technique is also used to assess the isotopic distribution and ensure a narrow, well-defined labeled product. princeton.edu
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the final product by identifying its characteristic functional groups. For DEGDM, key absorption peaks include those for the carbonyl C=O of the ester (around 1720 cm⁻¹) and the C=C double bond of the methacrylate group (around 1635 cm⁻¹). ikm.org.my While FTIR is less direct for confirming deuteration, the C-D bond vibrations can sometimes be observed.
| Analytical Technique | Purpose | Expected Result for DEGDM-d4 |
| ¹H NMR | Confirm location of deuteration | Disappearance or significant reduction of proton signals from the glycol backbone. |
| ²H NMR | Directly detect deuterium | Appearance of signals corresponding to the deuterium on the glycol backbone. fz-juelich.de |
| Mass Spectrometry | Confirm mass increase and isotopic purity | Molecular weight increase of ~4 Da compared to the unlabeled compound. alfa-chemistry.com |
| FTIR Spectroscopy | Confirm functional groups | Presence of characteristic ester (C=O) and alkene (C=C) absorption bands. ikm.org.my |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy stands as a premier analytical technique for providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei. In the context of DEGDMA-d4 polymerization, specific NMR methods are invaluable for tracking the transformation from monomer to a complex polymer network.
Deuterium (B1214612) NMR (²H NMR) in Polymerization Studies
Deuterium (²H) NMR spectroscopy is a powerful technique for studying the molecular dynamics and orientation in polymers. wikipedia.org Since DEGDMA-d4 is isotopically labeled with deuterium on the ethylene (B1197577) glycol moiety, ²H NMR can be employed to probe the mobility of these specific segments within the polymer network.
During polymerization, the transition from a liquid monomer to a solid polymer network leads to significant changes in molecular motion. In the monomer state, the deuterated segments of DEGDMA-d4 exhibit rapid, isotropic motion, resulting in a sharp singlet in the ²H NMR spectrum. As polymerization proceeds and a crosslinked network forms, the mobility of the diethylene glycol chains becomes restricted. This restriction in motion leads to a broadening of the ²H NMR signal.
The lineshape of the solid-state ²H NMR spectrum is highly sensitive to the type and timescale of molecular motion. By analyzing the spectral lineshape, it is possible to gain insights into the dynamics of the deuterated chains, such as the presence of anisotropic motions or the distribution of correlation times. This information is critical for understanding the development of the polymer network structure and its final properties. For instance, broader lineshapes generally indicate a more rigid network with restricted segmental motion.
¹H and ¹³C NMR Signal Assignment and Simplification via Deuteration
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of organic molecules. For the non-deuterated Diethylene Glycol Dimethacrylate (DEGDMA), the ¹H NMR spectrum displays characteristic signals for the methacrylate (B99206) and the diethylene glycol protons.
The strategic placement of deuterium atoms in DEGDMA-d4 leads to a significant simplification of its ¹H NMR spectrum. Since deuterium is not detected in ¹H NMR, the signals corresponding to the deuterated positions on the diethylene glycol bridge are absent. This spectral simplification can be highly advantageous, as it eliminates peak overlap and allows for a clearer observation of the signals from the methacrylate groups, which are directly involved in the polymerization reaction.
The table below shows the expected ¹H NMR chemical shifts for standard DEGDMA and indicates which signals would be absent in the spectrum of DEGDMA-d4.
| Protons | Typical Chemical Shift (ppm) for DEGDMA | Signal Presence in DEGDMA-d4 |
| =CH₂ (methacrylate) | 5.5 - 6.1 | Present |
| -O-CH₂-CH₂-O- | 4.3 | Absent |
| -O-CH₂-CH₂-O- | 3.7 | Absent |
| -CH₃ (methacrylate) | 1.9 | Present |
This is an interactive data table. You can filter and sort the data.
Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting (due to the spin I=1 of deuterium) and a significant reduction in intensity in proton-decoupled spectra due to the loss of the Nuclear Overhauser Effect (NOE) from the attached deuterons. This can also aid in the unambiguous assignment of carbon signals.
Diffusion-Ordered Spectroscopy (DOSY) for Monomer/Polymer Separation
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.orgspark904.nl This method is particularly useful for monitoring the progress of polymerization by distinguishing between the small, rapidly diffusing monomer and the much larger, slower-moving polymer chains and network. acs.orgnih.gov
In a typical DOSY experiment on a polymerizing sample of DEGDMA-d4, the following would be observed:
Monomer: The DEGDMA-d4 monomer, being a relatively small molecule, will exhibit a high diffusion coefficient.
Polymer: As polymerization progresses, soluble polymer chains and eventually a crosslinked network will form. These larger species have significantly lower diffusion coefficients.
The DOSY spectrum is a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. This allows for the clear separation of signals from the monomer and the polymer, even if their chemical shifts overlap. By integrating the signal intensities of the monomer at different reaction times, a quantitative measure of monomer conversion can be obtained.
| Species | Relative Size | Expected Diffusion Coefficient |
| DEGDMA-d4 Monomer | Small | High |
| DEGDMA-d4 Polymer | Large | Low |
This interactive table summarizes the expected diffusion characteristics.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a sample. These methods are extensively used to monitor polymerization kinetics and to probe the structure of the resulting polymer network. nih.gov
Monitoring Reaction Conversion Rates via Spectroscopic Signatures
Both IR and Raman spectroscopy can be used to monitor the conversion of DEGDMA-d4 in real-time. rsc.org The polymerization of dimethacrylates proceeds via the reaction of the carbon-carbon double bonds (C=C) of the methacrylate groups. The consumption of these double bonds can be quantitatively followed by monitoring the decrease in the intensity of their characteristic vibrational bands. mdpi.com
The key spectroscopic signature for monitoring the polymerization of DEGDMA-d4 is the stretching vibration of the C=C bond, which appears at approximately 1637 cm⁻¹ in both IR and Raman spectra. mdpi.comnih.gov To accurately determine the degree of conversion, the intensity of this band is typically ratioed against an internal standard band that does not change during the reaction. For dimethacrylates, the carbonyl (C=O) stretching vibration at around 1720 cm⁻¹ is often used as an internal reference. sciforum.net
The degree of conversion (DC) can be calculated using the following formula:
DC (%) = [1 - ( (Area of C=C peak at time t) / (Area of C=O peak at time t) ) / ( (Area of C=C peak at time 0) / (Area of C=O peak at time 0) )] x 100
| Vibrational Mode | Wavenumber (cm⁻¹) | Change During Polymerization |
| C=C Stretch | ~1637 | Decreases |
| C=O Stretch | ~1720 | Remains Constant |
This interactive table highlights the key vibrational bands used for monitoring conversion.
Near-infrared (NIR) spectroscopy can also be utilized, monitoring the first overtone of the =C-H stretching vibration of the methacrylate group around 6165 cm⁻¹. optica.orgresearchgate.net
Probing Network Heterogeneity and Crosslinking Density
The final properties of the polymer derived from DEGDMA-d4 are highly dependent on the structure of the crosslinked network, including its homogeneity and crosslinking density. Vibrational spectroscopy can provide insights into these structural features.
The formation of a highly crosslinked network results in a heterogeneous structure, often described as consisting of densely crosslinked microgel regions connected by less crosslinked polymer chains. researchgate.netnih.gov This structural heterogeneity can be investigated by analyzing the shape and position of certain vibrational bands. For example, changes in the width and position of the carbonyl (C=O) stretching band can be related to variations in the local chemical environment and the conformational states of the ester groups within the network. A broader C=O band in the polymer compared to the monomer can indicate a wider distribution of environments, reflecting the network's heterogeneity.
Furthermore, the crosslinking density can be qualitatively assessed. A higher degree of conversion of the methacrylate groups, as determined by the methods described in the previous section, generally leads to a higher crosslinking density. nih.gov Additionally, subtle shifts in the positions of skeletal vibrational bands in the polymer spectrum compared to the monomer can be indicative of the stresses and constraints imposed by the crosslinked network structure.
Theoretical Assignments of Vibrational Modes using Computational Methods
The interpretation of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy, can be significantly enhanced through the use of computational methods. arxiv.org For a molecule like Diethylene Glycol Dimethacrylate-d4, theoretical calculations are employed to predict the vibrational frequencies and assign them to specific atomic motions (vibrational modes).
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for this purpose. psu.eduwisc.edu The process typically involves:
Geometry Optimization: The three-dimensional structure of the DEGDMA-d4 molecule is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, a Hessian matrix (matrix of second derivatives of the energy with respect to atomic positions) is calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. wisc.edu
Spectral Simulation: The calculated frequencies and their intensities (infrared and Raman) are used to generate a theoretical spectrum.
This theoretical spectrum is then compared with the experimental data. The deuteration at specific sites in the DEGDMA-d4 molecule will cause predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds in the non-deuterated analogue. For instance, C-D stretching vibrations are expected at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹). This comparison allows for an unambiguous assignment of spectral bands and confirms the position of the deuterium labels. semanticscholar.org Computational analysis of related molecules, such as 2-hydroxyethyl methacrylate and ethylene glycol, provides a basis for understanding the complex vibrational modes expected in DEGDMA-d4. researchgate.netacs.orgnih.gov
Table 1: Representative Theoretical Vibrational Mode Assignments for DEGDMA-d4 Functional Groups This table is illustrative, based on typical frequency ranges for the specified functional groups. Actual values would be derived from specific DFT calculations.
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2980 | Asymmetric Stretching | C-H (methyl) |
| ~2150 | Stretching | C-D (deuterated methylene) |
| ~1725 | Stretching | C=O (ester carbonyl) |
| ~1638 | Stretching | C=C (methacrylate) |
| ~1450 | Bending | C-H (methyl/methylene) |
| ~1150 | Asymmetric Stretching | C-O-C (ether linkage) |
Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Pathway Tracing
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of DEGDMA-d4 through fragmentation analysis. Techniques like electron-impact (EI) and electrospray ionization (ESI) provide complementary information for structural elucidation. nih.gov
Under EI-MS, the DEGDMA-d4 molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. Cleavage is expected at the weakest bonds, primarily the ether (C-O-C) and ester (-O-C=O) linkages. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or cleavage adjacent to the carbonyl group. libretexts.org The presence of deuterium atoms would be confirmed by fragment ions whose mass-to-charge ratios (m/z) are shifted by the appropriate number of deuterium masses.
Electrospray ionization (ESI-MS) is a softer ionization technique, often used for analyzing larger molecules like oligomers or polymers with minimal fragmentation. rsc.orgrsc.org It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org By inducing fragmentation of these parent ions within the mass spectrometer (tandem mass spectrometry or MS/MS), controlled structural information can be obtained. This is particularly useful for tracing reaction pathways, where specific fragments can indicate the presence of certain structural motifs or end-groups that have been modified during a chemical process. researchgate.net
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
A crucial parameter for any deuterated compound is its isotopic purity. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy and resolving power necessary to distinguish between molecules that differ in mass only by the presence of deuterium atoms. rsc.orgacs.org
For DEGDMA-d4, HRMS can resolve the signals from the desired d4-labeled molecule and any residual, lower-deuterated isotopologues (d3, d2, d1) or the non-deuterated (d0) compound. By measuring the relative intensities of the corresponding molecular ions in the mass spectrum, the isotopic enrichment can be accurately calculated. This is essential for applications where the degree of deuteration is critical, such as in mechanistic studies or as internal standards for quantitative analysis. The strategy involves acquiring a full scan mass spectrum, extracting the ion currents for each isotopologue, and calculating the percentage of each species in the mixture.
Table 2: Theoretical and Observed m/z for DEGDMA-d4 Isotopologues by HRMS This table illustrates how HRMS data is used to assess isotopic purity for the [M+Na]⁺ ion. The "Observed m/z" and "Relative Abundance" are hypothetical values for a sample with 99.1% isotopic purity.
| Isotopologue | Formula | Theoretical m/z | Observed m/z | Relative Abundance (%) |
|---|---|---|---|---|
| d0 | C₁₂H₁₈O₅Na | 265.1046 | 265.1045 | 0.3 |
| d1 | C₁₂H₁₇DO₅Na | 266.1109 | 266.1108 | 0.2 |
| d2 | C₁₂H₁₆D₂O₅Na | 267.1172 | 267.1171 | 0.2 |
| d3 | C₁₂H₁₅D₃O₅Na | 268.1235 | 268.1236 | 0.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoinitiation and Kinetic Monitoring
UV-Vis spectroscopy is a valuable technique for monitoring the progress of photopolymerization reactions in real-time. The method relies on tracking the change in absorbance of a chromophore involved in the reaction. In the case of DEGDMA-d4 photopolymerization, two main approaches can be used:
Monitoring the Photoinitiator: Most photoinitiators absorb light in the UV or visible region. Upon irradiation, the photoinitiator molecule is cleaved to generate free radicals, and its chemical structure changes, leading to a decrease in its characteristic absorbance. By monitoring the decay of the photoinitiator's absorption peak at a specific wavelength (λ_max), the rate of initiation can be determined.
Monitoring the Monomer: The methacrylate C=C double bond has a UV absorbance, although it is often weak and can be subject to interference. In some systems, the decrease in absorbance corresponding to the consumption of the C=C bond can be monitored to follow the polymerization kinetics. However, this is more commonly and accurately measured using techniques like real-time FTIR.
A typical kinetic experiment involves placing the monomer-initiator formulation in a UV-Vis spectrophotometer and irradiating it with a UV lamp. The absorbance at a chosen wavelength is recorded at regular intervals. The rate of polymerization is then related to the rate of change of absorbance over time. This data is crucial for understanding how factors like initiator concentration, light intensity, and temperature affect the polymerization process.
Table 3: Example UV-Vis Kinetic Data for Photoinitiator Consumption during DEGDMA-d4 Polymerization Hypothetical data showing the decrease in absorbance of a photoinitiator at its λ_max over time upon UV exposure.
| Time (seconds) | Absorbance at λ_max |
|---|---|
| 0 | 0.850 |
| 10 | 0.685 |
| 20 | 0.550 |
| 30 | 0.442 |
| 40 | 0.355 |
| 50 | 0.286 |
Polymerization Kinetics and Reaction Mechanism Research of Diethylene Glycol Dimethacrylate Systems
Free Radical Polymerization Dynamics and Network Formation
The free-radical polymerization of Diethylene Glycol Dimethacrylate-d4 (DEGDMA-d4) is a complex process characterized by the rapid formation of a highly crosslinked polymer network. The dynamics of this process are governed by the interplay of initiation, propagation, chain transfer, and termination reactions. As the polymerization progresses, the increasing viscosity of the medium significantly influences the kinetics, leading to phenomena such as autoacceleration.
Initiation Mechanisms and Efficiency in Crosslinking Polymerization
The initiation of the free-radical polymerization of DEGDMA-d4 typically involves the thermal or photochemical decomposition of an initiator molecule to generate free radicals. fujifilm.com Common initiators include azo compounds, such as 2,2'-Azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). fujifilm.commdpi.com
The initiation process can be described by two main steps:
Decomposition: The initiator (I) decomposes to form a pair of primary radicals (R•).
I → 2R•
Addition: A primary radical attacks the vinyl group of a DEGDMA-d4 monomer (M) to form a monomer radical (M•). youtube.com
R• + M → M•
The efficiency of the initiation is a critical factor in crosslinking polymerization. Not all radicals generated from the initiator successfully initiate a polymer chain. Some may undergo side reactions or recombination. The initiator efficiency (f) is the fraction of radicals that successfully react with a monomer. The rate of initiation (Ri) is given by:
Ri = 2 f kd [I]
where kd is the rate constant for initiator decomposition and [I] is the initiator concentration.
The concentration of the initiator and co-initiator system significantly impacts the polymerization rate and the final double bond conversion. mdpi.comnih.gov Studies on similar dimethacrylate systems have shown that an optimal ratio of initiator to co-initiator (e.g., BPO and N,N-dimethylaniline) can maximize the final conversion and mechanical properties of the resulting polymer. mdpi.comnih.gov An increase in the initiator concentration generally leads to a higher number of generated radicals and a faster polymerization rate. nih.gov However, excessively high initiator concentrations can lead to a decrease in mechanical strength due to the formation of a more heterogeneous polymer network. mdpi.com
Investigation of Propagation and Chain Transfer Processes
Once a monomer radical is formed, the propagation stage begins, where monomer units are successively added to the growing polymer chain. This process is responsible for the rapid increase in molecular weight. rug.nl The propagation reaction can be represented as:
Mn• + M → Mn+1•
where Mn• is a polymer radical of chain length n.
In the polymerization of dimethacrylates like DEGDMA-d4, the growing chain contains a pendant methacrylate (B99206) group for each monomer unit added. This pendant double bond can also react with a growing radical, leading to a crosslinking reaction. scielo.org.mx This is a crucial step in the formation of the three-dimensional network structure.
Chain transfer is another important process that can occur during polymerization. In this reaction, the active center of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent, terminating the growth of that chain and initiating a new one. rug.nl The general reaction is:
Mn• + TX → MnX + T•
where TX is the chain transfer agent. The new radical (T•) can then initiate the polymerization of another chain. Chain transfer reactions can influence the molecular weight of the resulting polymer. Catalytic chain transfer using agents like cobalt porphyrins has been shown to be an effective method for controlling the polymerization of dimethacrylates. researchgate.net This process can reduce the polymerization rate and shift the onset of the gel effect to higher conversions. researchgate.net
Analysis of Termination Kinetics: Monomolecular, Bimolecular, and Mixed-Type Regimes
Termination is the process by which the growth of a polymer chain is stopped. In free-radical polymerization, the primary termination mechanism is bimolecular, involving the reaction between two growing polymer radicals. scielo.org.mx This can occur through two pathways:
Combination: Two macroradicals combine to form a single, non-reactive polymer chain.
Disproportionation: A hydrogen atom is transferred from one macroradical to another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end.
As the polymerization of DEGDMA-d4 proceeds, the viscosity of the system increases dramatically, leading to a significant decrease in the mobility of the large polymer radicals. Consequently, the termination reaction becomes diffusion-controlled. kpi.uanist.gov This means the rate of termination is limited by the rate at which the macroradicals can diffuse through the viscous medium. nist.gov
The termination kinetics in dimethacrylate polymerization can be complex and are often described by different regimes:
Segmental Diffusion: At low conversions, the termination is controlled by the segmental diffusion of the macroradicals. nist.gov
Reaction Diffusion: As the polymer network forms and mobility is further restricted, termination is dominated by reaction diffusion, where the reactive chain ends appear to propagate towards each other. nist.gov
Gel Effect (Autoacceleration) Phenomena in High Conversion Polymerization
A characteristic feature of the bulk polymerization of dimethacrylates like DEGDMA-d4 is the "gel effect," also known as autoacceleration or the Trommsdorff effect. rug.nlkpi.ua This phenomenon is observed as a sharp increase in the polymerization rate at a certain conversion. kpi.ua
Several factors can influence the onset and magnitude of the gel effect:
Crosslinker Concentration: Increasing the concentration of the dimethacrylate monomer leads to a more rapid formation of a crosslinked network, reducing radical mobility and causing the gel effect to occur at lower conversions. kpi.ua
Solvent Concentration: The addition of a solvent increases the mobility of the growing polymer chains, which can delay the onset and reduce the magnitude of the gel effect. kpi.ua
Initiator Concentration: A higher initiator concentration can lead to the formation of shorter polymer chains, which are more mobile and may delay the onset of the gel effect.
Eventually, as the monomer concentration decreases and the viscosity becomes extremely high, the propagation reaction also becomes diffusion-limited, leading to a decrease in the polymerization rate, a phenomenon known as auto-deceleration. mdpi.com
Controlled/Living Radical Polymerization Approaches Using Diethylene Glycol Dimethacrylate
Controlled/living radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. These methods are based on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Mechanistic Studies of Iniferter-Mediated Polymerization
Iniferter-mediated polymerization is a type of controlled radical polymerization where the initiator also acts as a chain transfer agent and a terminator. The term "iniferter" reflects this multifunctional role. Dithiocarbamates are a common class of compounds used as photoiniferters. nih.gov
The mechanism of iniferter-mediated polymerization involves the reversible cleavage of a carbon-sulfur bond. Under UV irradiation, the iniferter molecule cleaves to generate a carbon-centered radical and a dithiocarbamyl radical. The carbon-centered radical can initiate polymerization by adding to a monomer molecule. The growing polymer chain can then be reversibly terminated by the dithiocarbamyl radical.
This reversible termination process keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions between two growing polymer chains. Each polymer chain contains a dithiocarbamyl end group that can be reactivated by UV light, allowing for the polymerization to proceed in a "living" manner.
This technique has been successfully applied to the polymerization of methacrylate monomers to create complex polymer architectures, such as hyper-branched structures on surfaces. nih.gov By using a dithiocarbamyl group as an iniferter, successive photo-polymerization steps can be carried out to build up generations of polymer chains, resulting in highly dense and functional polymer grafts. nih.gov The ability to control the polymerization in this manner opens up possibilities for the rational design of advanced materials for various applications. semanticscholar.org
Data Tables
Table 1: Key Reactions in Free Radical Polymerization of DEGDMA-d4
| Reaction | General Equation | Description |
| Initiation | I → 2R• | Decomposition of initiator to form primary radicals. |
| R• + M → M• | Addition of a primary radical to a monomer. | |
| Propagation | Mn• + M → Mn+1• | Successive addition of monomer units to the growing chain. |
| Chain Transfer | Mn• + TX → MnX + T• | Transfer of the active center to another molecule. |
| Termination (Bimolecular) | Mn• + Mm• → Pn+m | Combination of two macroradicals. |
| Mn• + Mm• → Pn + Pm | Disproportionation of two macroradicals. | |
| Crosslinking | Mn• + Pm → Pn+m• | Reaction of a growing radical with a pendant double bond. |
Table 2: Factors Influencing the Gel Effect
| Factor | Effect on Gel Effect | Rationale |
| Increased Crosslinker Concentration | Onset at lower conversion, increased magnitude | Faster network formation, reduced radical mobility. kpi.ua |
| Increased Solvent Concentration | Delayed onset, decreased magnitude | Increased mobility of polymer chains. kpi.ua |
| Increased Initiator Concentration | Delayed onset | Formation of shorter, more mobile polymer chains. |
| Increased Temperature | Delayed onset | Increased chain mobility and termination rate. |
Reversible Deactivation Radical Polymerization (RDRP) Strategies for Network Control
Reversible Deactivation Radical Polymerization (RDRP) techniques offer significant advantages over conventional free radical polymerization for the synthesis of crosslinked networks from monomers like diethylene glycol dimethacrylate. nih.gov These methods allow for the tuning of network homogeneity and the creation of materials with dormant, reactivatable species for subsequent modifications. nih.gov The core principle of RDRP lies in establishing a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium lowers the instantaneous concentration of propagating radicals, which in turn reduces the number of termination events, particularly in the pre-gel stage. nih.gov This delay in the onset of gelation allows for the formation of a more homogeneous network architecture. nih.gov
Several RDRP methods can be employed for network control in dimethacrylate systems, including:
Nitroxide-Mediated Polymerization (NMP): This method utilizes a dissociation-combination mechanism involving alkoxyamine bonds to control the radical concentration. nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP employs a reversible atom transfer process, typically using a transition metal complex, to maintain the active/dormant equilibrium. nih.govwikipedia.org The fundamental characteristics of ATRP, such as rapid initiation and reversible deactivation, lead to a delayed gelation and the formation of a more uniform network structure compared to conventional radical polymerization. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization operates via a degenerative chain transfer mechanism using dithioester, trithiocarbonate, or similar compounds as chain transfer agents. nih.gov
The application of these controlled polymerization techniques allows for the synthesis of polymer networks with a reduced heterogeneity in crosslink density distribution. researchgate.net For instance, in the ATRP of a monovinyl monomer with a divinyl cross-linker like diethylene glycol dimethacrylate, the experimental gel point occurs at a higher monomer conversion than predicted by the Flory-Stockmayer mean-field theory, a phenomenon largely attributed to the prevalence of intramolecular cyclization reactions. researchgate.net
Copolymerization Research with this compound
Determination of Monomer Reactivity Ratios in Crosslinking Systems
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. tandfonline.com These ratios, denoted as r1 and r2, represent the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (r1) versus the other monomer (r2). mdpi.com
For a copolymerization system involving Diethylene Glycol Dimethacrylate (M1) and a comonomer (M2), the reactivity ratios are defined as:
r1 = k11 / k12
r2 = k22 / k21
Where k represents the rate constants for the different propagation reactions. mdpi.com
Various methods, such as the Fineman-Ross and Kelen-Tudos methods, are employed to determine these ratios from experimental data. researchgate.net For example, in a study on the copolymerization of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA), a close analog of DEGDMA, with Methyl Methacrylate (MMA), the reactivity ratios were calculated using infrared spectroscopy to determine the instantaneous composition of the copolymers. mdpi.com The determined reactivity ratios were r1 (EGDMA) = 0.6993 and r2 (MMA) = 1.8635. mdpi.com This indicates that a growing chain ending in an EGDMA radical prefers to add an MMA monomer, while a chain ending in an MMA radical has a higher preference for adding another MMA monomer. mdpi.com
Table 1: Reactivity Ratios for EGDMA/MMA Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
|---|---|---|---|---|
| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 0.6993 | 1.8635 | mdpi.com |
Microstructural Control in Copolymer Networks
The microstructure of copolymer networks derived from diethylene glycol dimethacrylate can be controlled by manipulating the synthesis parameters. The choice of diluent, the monomer composition, and the degree of dilution of the monomeric phase all play a significant role in determining the porosity and morphology of the resulting polymer. scielo.brresearchgate.net
For instance, in the synthesis of copolymers of glycidyl (B131873) methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA), it was observed that copolymers synthesized with a higher degree of dilution and a higher content of the crosslinking monomer (EGDMA) exhibited greater porosity. scielo.br The type of solvent used as a diluent also has a profound impact. Solvents that are thermodynamically poor for the forming polymer chains lead to phase separation during polymerization, resulting in a porous structure. researchgate.net Conversely, good solvents that solvate the polymer chains tend to produce more gel-like, non-porous structures. researchgate.net
By carefully selecting these parameters, it is possible to tailor the surface area, pore volume, and pore size distribution of the copolymer network, thereby controlling its final properties and suitability for various applications. scielo.brresearchgate.net
Influence of Environmental and Process Parameters on Polymerization Mechanisms
Effects of Temperature and Photoinitiator Concentration
Temperature and photoinitiator concentration are critical parameters that significantly influence the kinetics of the photopolymerization of diethylene glycol dimethacrylate.
Temperature: Generally, for dimethacrylate polymerizations, the rate of polymerization increases with temperature. tue.nl This is due to the increased mobility of the monomer molecules and the higher efficiency of the initiation process at elevated temperatures. However, this trend is not always linear and can be complex. In some dimethacrylate systems, three temperature regions have been distinguished:
Low-Temperature Region (below 90°C): The polymerization rate increases with temperature. tue.nl
Medium-Temperature Region (90-145°C): Chain transfer reactions can suppress the autoacceleration effect, leading to a decrease in the polymerization rate with increasing temperature. tue.nl
High-Temperature Region (above 145°C): Depropagation (the reverse of polymerization) becomes more significant and can cause an additional decrease in the polymerization rate. tue.nl
In a study on a diacrylate monomer, the maximum conversion was achieved at a temperature of 90°C. researchgate.net
Photoinitiator Concentration: The concentration of the photoinitiator also plays a crucial role. An increase in photoinitiator concentration generally leads to a higher polymerization rate due to the generation of a larger number of initiating radicals. researchgate.net However, there is an optimal concentration beyond which the rate may not increase significantly or could even decrease due to side reactions or light absorption effects. For a diacrylate system, the optimal photoinitiator concentration to achieve maximum conversion was found to be 3% (w/w) at 30°C. researchgate.net The ultimate conversion of the monomer is directly affected by the photoinitiator concentration. researchgate.netnih.gov
Table 2: Influence of Temperature and Photoinitiator Concentration on Diacrylate Polymerization
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Temperature | 30-90°C | Maximum conversion obtained at 90°C. | researchgate.net |
| Photoinitiator Concentration | 0.5-3.5% (w/w) at 30°C | Optimal concentration for maximum conversion was 3% (w/w). | researchgate.net |
Role of Solvent Interactions and Dilution
The presence of a solvent or diluent can significantly alter the polymerization kinetics of diethylene glycol dimethacrylate. Dilution affects the viscosity of the system, the mobility of the reacting species, and the onset of diffusion-controlled phenomena like the gel effect.
In the copolymerization of dimethacrylates, the addition of a less viscous monomer or a solvent can increase the mobility of the reacting medium, which can influence the polymerization rate. nist.govnih.gov For instance, in the copolymerization of bis-GMA and TEGDMA, TEGDMA acts as a diluent that increases the mobility of the system. nih.gov
However, the effect of dilution is not straightforward. While dilution can delay the onset of the gel effect and decrease the maximum reaction rate, it can also affect the final conversion. kpi.ua In some systems, the reaction diffusion constant, which is a measure of the mobility of the reacting species, remains unchanged even with the addition of up to 50 wt% of a solvent like poly(ethylene glycol). nist.gov In other, more rigid systems, the addition of a diluent can lead to a significant increase in the reaction diffusion constant. nist.gov
The nature of the solvent itself is also important. The apparent reaction order with respect to the monomer can depend on the polymerization solvent. kpi.ua Therefore, the choice of solvent and the degree of dilution are critical parameters for controlling the polymerization process and the properties of the final network.
Impact of Crosslinker Concentration on Network Evolution
The concentration of the crosslinking agent is a critical parameter that significantly governs the kinetics of polymerization and the ultimate architecture of the resulting polymer network in diethylene glycol dimethacrylate (DEGDMA) and related dimethacrylate systems. Variations in crosslinker concentration directly influence the onset of gelation, the rate of polymerization, the evolution of network heterogeneity, and the final physico-mechanical properties of the material.
Research Findings on Crosslinker Concentration Effects
Research into dimethacrylate polymerization demonstrates that the initial concentration of the crosslinker dictates the speed at which a three-dimensional network is formed. An increase in the concentration of a dimethacrylate crosslinking agent in a copolymerization system generally leads to a more rapid polymerization rate and an earlier onset of gelation. scielo.org.mxnih.gov This is because a higher density of crosslinking molecules increases the probability of forming branched and interconnected polymer chains early in the reaction process. nih.gov
In copolymerizations of methyl methacrylate (MMA) with ethylene glycol dimethacrylate (EGDMA), a close structural analog to DEGDMA, studies have shown a clear trend where a higher initial concentration of EGDMA results in a faster polymerization rate. scielo.org.mx Consequently, the point of gelation, where a continuous network first forms, occurs at a lower monomer conversion as the crosslinker concentration is raised. scielo.org.mx
The evolution of the network structure is also profoundly affected. While a higher crosslinker concentration leads to a theoretically higher crosslink density, this does not always translate to a uniformly dense and homogenous network. mdpi.comnih.gov Dimethacrylate polymerizations are known to be heterogeneous, proceeding through the formation of densely crosslinked microgel regions that are later connected into a macroscopic network. nih.govresearchgate.net Increasing the concentration of the crosslinker can amplify this effect, leading to greater heterogeneity with distinct regions of high and low crosslink density. researchgate.netu-fukui.ac.jp
Furthermore, the concentration of the crosslinker has a significant impact on the physical and mechanical properties of the final network. While increased crosslink density can enhance properties like stiffness and modulus, excessively high concentrations can lead to increased brittleness and internal stress. mdpi.comuni-bayreuth.de There is often an optimal concentration range for a given system to achieve desired properties. For instance, in some systems, the crosslink density has been observed to increase as the crosslinker content rises to a certain limit, after which it may decrease with further additions. mdpi.com This can be attributed to factors like increased cyclization reactions at higher crosslinker concentrations, which form ineffective crosslinks and contribute to a looser network structure. mdpi.comnih.gov
Volumetric shrinkage is another critical aspect influenced by crosslinker concentration. Generally, higher concentrations of reactive methacrylate groups, as found in systems with more crosslinker, lead to greater volumetric shrinkage upon polymerization. nih.gov
The following tables summarize the observed effects of increasing crosslinker concentration on various parameters of network evolution in dimethacrylate systems.
| Kinetic Parameter | Observed Effect | Rationale | Source |
|---|---|---|---|
| Polymerization Rate | Increases | Higher concentration of divinyl monomers accelerates the formation of a crosslinked network. | scielo.org.mx |
| Onset of Gelation | Occurs earlier (at lower conversion) | Increased probability of intermolecular reactions leads to faster network formation. | scielo.org.mxnih.gov |
| Autoacceleration (Gel Effect) | Becomes more pronounced | Early formation of a network restricts termination reactions, leading to a rapid increase in polymerization rate. | nist.gov |
| Network Property | Observed Effect | Rationale | Source |
|---|---|---|---|
| Crosslink Density | Generally increases, but can decrease at very high concentrations. | Higher availability of crosslinking sites; may be offset by increased cyclization at higher concentrations. | mdpi.com |
| Network Heterogeneity | Increases | Promotes the formation of distinct, highly crosslinked microgel regions. | nih.govresearchgate.net |
| Volumetric Shrinkage | Increases | Higher concentration of reactive functional groups leads to a denser final polymer structure. | nih.gov |
| Mechanical Strength | Can improve up to a point, but may lead to increased brittleness at high concentrations. | A denser network increases stiffness, but excessive crosslinking restricts chain mobility and can reduce toughness. | uni-bayreuth.demdpi.com |
| Free Volume | Complex relationship; can increase at high concentrations despite higher conversion. | Increased cyclization and network heterogeneity can lead to less efficient polymer chain packing. | nih.gov |
Theoretical and Computational Chemistry Studies of Diethylene Glycol Dimethacrylate D4 Systems
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the DEGDMA-d4 monomer. While specific studies on the deuterated form are not widely available, the principles derived from studies on similar methacrylate (B99206) monomers can be applied.
DFT calculations can be used to determine a variety of molecular properties that govern reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and its susceptibility to radical attack during polymerization.
For a monomer like DEGDMA-d4, DFT can be used to analyze the reactivity of the methacrylate groups. The presence of electron-withdrawing ester groups influences the electron density of the carbon-carbon double bond, making it susceptible to attack by free radicals, which initiates the polymerization process. The substitution of hydrogen with deuterium (B1214612) in the "d4" variant is expected to have a negligible effect on the electronic structure and the primary mechanisms of monomer reactivity.
Table 1: Calculated Electronic Properties of a Model Methacrylate Monomer using DFT
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 D |
Note: The values in this table are representative and based on general findings for similar methacrylate monomers, not specific experimental or computational results for DEGDMA-d4.
Molecular Dynamics (MD) Simulations of Polymerization Processes and Network Dynamics
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic aspects of the polymerization of DEGDMA-d4 and the behavior of the resulting polymer network. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the polymerization process from initiation to the formation of a crosslinked network.
In the context of DEGDMA-d4 polymerization, MD simulations can track the trajectories of individual monomers, growing polymer chains, and initiator molecules. This allows for the investigation of key events such as the diffusion of monomers to active radical sites, the propagation of the polymer chain, and the formation of crosslinks between chains. The change in mass due to deuterium substitution in DEGDMA-d4 would be a parameter adjusted in the simulation, potentially influencing the diffusion rates and vibrational modes of the monomer and polymer segments.
Kinetic Modeling of Complex Polymerization Reaction Networks
Kinetic modeling is employed to understand the complex network of reactions that occur during the polymerization of multifunctional monomers like DEGDMA-d4. Such models can predict the rate of polymerization, the evolution of monomer conversion, and the development of the polymer network structure over time.
For dimethacrylate monomers, the polymerization kinetics are often characterized by autoacceleration, also known as the gel effect, where the polymerization rate increases significantly at a certain conversion. This phenomenon is attributed to a decrease in the termination rate of growing polymer radicals due to restricted mobility within the increasingly viscous medium.
Table 2: Key Parameters in Kinetic Modeling of Dimethacrylate Polymerization
| Parameter | Symbol | Description |
| Propagation Rate Constant | kp | Rate at which monomer units are added to a growing polymer chain. |
| Termination Rate Constant | kt | Rate at which growing polymer chains are deactivated. |
| Initiator Efficiency | f | Fraction of initiator radicals that successfully initiate polymerization. |
| Monomer Conversion | p | Fraction of monomer that has been converted to polymer. |
Simulation of Polymer Network Formation and Topological Structures
Simulations of polymer network formation provide detailed insights into the final three-dimensional structure and topology of the crosslinked polymer. These simulations go beyond the kinetics to map out the connectivity of the polymer chains and the distribution of crosslinks.
For a difunctional monomer like DEGDMA-d4, the polymerization process leads to the formation of a complex network structure. Simulations can reveal the presence of heterogeneities, such as regions of high crosslink density, which can significantly impact the mechanical and physical properties of the final material. Homopolymerizations of dimethacrylates often result in heterogeneous glassy polymers due to the formation of these isolated, highly crosslinked regions kpi.ua.
The topological structure of the network, including the distribution of cycle ranks and the presence of dangling chain ends, can be quantified through these simulations. This information is crucial for establishing structure-property relationships. For instance, the degree of crosslinking and the homogeneity of the network will influence the material's modulus, swelling behavior, and thermal stability. The length and flexibility of the diethylene glycol spacer in DEGDMA-d4 play a significant role in determining the final network topology.
Advanced Analytical Methodologies for Characterizing Diethylene Glycol Dimethacrylate D4 Polymer Networks
Calorimetric Techniques for Polymerization Thermodynamics and Kinetics (e.g., Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the polymerization behavior of dental monomers and other dimethacrylates. nih.gov By monitoring the heat flow to or from a sample as a function of temperature or time, DSC provides quantitative information about the thermodynamics and kinetics of the polymerization reaction.
Key research findings from DSC analysis of similar dimethacrylate systems include:
Exothermic Peaks: The polymerization of ethylene (B1197577) glycol dimethacrylates is characterized by sharp exothermic peaks in DSC curves, indicating the release of heat during the reaction. nih.gov
Influence of Molecular Structure: The maximum temperatures (Tp) of these exothermic peaks are influenced by the length of the ethylene glycol chain, with Tp decreasing as the chain length increases. nih.gov
Reactivity Analysis: The reactivity of the monomer system can be evaluated by parameters such as the time to reach the peak maximum heat flow and the magnitude of the heat flow itself. For instance, in UV-curable systems using poly(ethylene glycol) dimethacrylate (PEGDMA) as a reactive diluent, both the molecular size and the amount of PEGDMA were found to influence the curing behavior. mdpi.com Smaller PEGDMA molecules generally led to greater effects on the curing process. mdpi.com
The following table summarizes photo-DSC results for a UV-curable system, demonstrating how reactivity changes with the molecular weight of the poly(ethylene glycol) dimethacrylate diluent.
| PEGDMA Molecular Weight | Peak Approach Time (s) | Maximum Heat Flow (mW) |
| 200 | 1.5 | 14.5 |
| 400 | 1.8 | 13.0 |
| 600 | 2.2 | 11.5 |
| 1000 | 2.8 | 9.0 |
This interactive table is based on trends reported for PEGDMA systems, illustrating the inverse relationship between molecular weight and reactivity as measured by photo-DSC. mdpi.com
Chromatographic Separations for Monomer and Oligomer Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating and quantifying residual monomers and oligomers in a polymerized DEGDMA-d4 network. This is critical as unreacted species can affect the material's final properties and biocompatibility.
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reverse-phase HPLC (RP-HPLC) method can effectively separate Di(ethylene glycol) dimethacrylate from other components. sielc.com The method typically involves a mobile phase of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid. sielc.com The separation occurs on a specialized column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile and semi-volatile compounds like DEGDMA-d4 and related substances. nih.govscielo.br GC is particularly useful for identifying and quantifying trace amounts of residual monomers or degradation products. The method's high selectivity, especially with tandem mass spectrometry (GC-MS/MS), allows for accurate analysis even in complex matrices. nih.gov For analysis, samples are typically dissolved in a suitable solvent, filtered, and injected into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column. scielo.br
The table below outlines typical conditions for the chromatographic analysis of dimethacrylates.
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS |
| GC-MS | Capillary Column (e.g., NA-Wax) | Nitrogen or Helium | Mass Spectrometer (MS) |
This interactive table summarizes common parameters for HPLC and GC analysis of dimethacrylate monomers based on established methods. sielc.comscielo.br
Microscopic and Imaging Techniques for Network Morphology (e.g., Scanning Electron Microscopy - SEM)
The morphology of a polymer network—its physical structure, porosity, and surface texture—is a key determinant of its mechanical and functional properties. Scanning Electron Microscopy (SEM) is a primary technique used to visualize the microstructure of DEGDMA-d4 polymer networks at high magnification. nih.govnih.govscielo.br
To prepare a sample for SEM analysis, the non-conductive polymer is typically coated with a thin layer of a conductive material, such as gold, through a process called sputtering. scielo.br An electron beam is then scanned across the sample surface, and the interactions generate signals that are used to create a detailed image of the topography and composition.
SEM analysis of networks containing ethylene glycol dimethacrylate has revealed important morphological characteristics:
Particle Formation: Depending on the polymerization method, such as precipitation polymerization, the resulting polymers can consist of aggregated, non-spherical particles. mdpi.com
Porosity: The porosity of the network can be controlled by synthesis parameters, including the type and amount of diluent (porogen) and the crosslinker concentration. scielo.br Copolymers with higher crosslinker content and dilution degrees tend to exhibit higher surface area and pore volume. scielo.br
Supramolecular Structure: SEM, along with techniques like Atomic Force Microscopy (AFM), can visualize the supramolecular structure of dimethacrylate polymer networks, which often consists of highly crosslinked microgel agglomerates. nih.gov
| Polymer System | Synthesis Method | Diluent / Porogen | Observed Morphology (via SEM) |
| Poly(AN-co-EGDMA-co-VBC) | Precipitation Polymerization | Acetonitrile | Aggregated, non-spherical particles |
| GMA-EGDMA Copolymers | Suspension Polymerization | Cyclohexane | Porous structure with high surface area |
| Dental Dimethacrylate Networks | Photopolymerization | None | Heterogeneous structure of microgel agglomerates |
This interactive table presents morphological findings from SEM studies on various polymer networks containing ethylene glycol dimethacrylate, showcasing the influence of synthesis conditions on the final structure. nih.govscielo.brmdpi.com
Rheological Studies of Crosslinking and Gelation Behavior
Rheology is the study of the flow and deformation of matter. For DEGDMA-d4, rheological studies are indispensable for monitoring the evolution of viscoelastic properties during the transition from a low-viscosity liquid monomer to a solid, crosslinked polymer network (gelation). These studies provide critical insights into the kinetics of network formation and the mechanical properties of the final material. nih.govmdpi.com
Rheometers are used to measure key parameters such as viscosity, storage modulus (G'), and loss modulus (G'').
Storage Modulus (G'): Represents the elastic component of the material and is a measure of the energy stored during deformation. In a polymerizing system, a rapid increase in G' signals the formation of a crosslinked network. mdpi.com
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.
Gel Point: The point at which the polymer network becomes continuous is often identified as the crossover point where G' equals G''.
Studies on poly(ethylene glycol) diacrylate (PEGDA) hydrogels show that their rheological properties are highly tunable. For example, increasing the polymer content leads to a firmer hydrogel with more elastic behavior due to a higher number of polymer chains. nih.gov Similarly, increasing the crosslinker concentration enhances the storage modulus and viscosity of the resulting hydrogel. mdpi.com These materials often exhibit shear-thinning behavior, where their viscosity decreases with an increasing shear rate. nih.govmdpi.com
| Hydrogel Composition | Storage Modulus (G') | Viscosity | Key Finding |
| Increasing Monomer Fraction | Increases | Increases | Firmer, more elastic network formation. nih.gov |
| Increasing Crosslinker Fraction | Increases | Increases | Higher crosslink density enhances mechanical strength. mdpi.com |
| Increasing Catalyst Amount | Decreases | Decreases | Faster reaction kinetics may lead to different network structures. mdpi.com |
This interactive table summarizes the effects of compositional changes on the rheological properties of PEG-based hydrogels, based on reported research findings. nih.govmdpi.com
Degradation Mechanism Research of Diethylene Glycol Dimethacrylate D4 Based Materials
Hydrolytic Degradation Pathways and By-product Identification
The hydrolytic degradation of crosslinked polymers derived from Diethylene Glycol Dimethacrylate (DEGDMA) is a significant factor in determining the long-term stability and biocompatibility of materials, especially in aqueous environments like those found in dental and biomedical applications. The ester linkages within the DEGDMA structure are the primary sites susceptible to hydrolysis. This reaction involves the cleavage of these bonds, a process that can be catalyzed by acids, bases, or enzymes such as salivary and bacterial esterases. nih.govresearchgate.net This chemical breakdown leads to a compromised polymer network, potentially causing a decline in mechanical properties and the leaching of by-products.
The principal hydrolytic degradation pathway is the scission of the two ester bonds in the DEGDMA molecule. This process can result in the formation of methacrylic acid and diethylene glycol. In instances where the initial polymerization is incomplete, residual, unreacted DEGDMA monomers can also be released from the polymer matrix into the surrounding environment. nih.gov The rate of hydrolysis can be influenced by factors such as the pH of the surrounding medium and the presence of specific enzymes. researchgate.net
Table 1: Potential Hydrolytic Degradation By-products of Diethylene Glycol Dimethacrylate
| By-product Name | Chemical Formula | Rationale for Formation |
|---|---|---|
| Methacrylic Acid | C4H6O2 | Result of the cleavage of the ester linkage in the polymer backbone. researchgate.net |
| Diethylene Glycol | C4H10O3 | Formed upon the cleavage of both ester linkages of a DEGDMA unit. |
| Diethylene Glycol Monomethacrylate | C8H14O4 | Results from the incomplete hydrolysis of a single DEGDMA monomer unit, where only one ester bond is cleaved. |
This table is based on the hydrolytic degradation of the non-deuterated Diethylene Glycol Dimethacrylate.
Isotopic labeling is a powerful analytical technique for elucidating complex chemical reaction mechanisms, and the use of Diethylene Glycol Dimethacrylate-d4 (DEGDMA-d4) is a prime example of its application in degradation studies. researchgate.net By incorporating four deuterium (B1214612) (d4) atoms onto the ethylene (B1197577) units of the diethylene glycol segment, a specific tag is placed on this part of the molecule. This allows researchers to meticulously track the fate of the diethylene glycol moiety as the polymer degrades.
When a polymer network synthesized with DEGDMA-d4 undergoes hydrolytic degradation, any resulting diethylene glycol by-product will be deuterated (diethylene glycol-d4). This labeled molecule has a distinct mass from its non-deuterated counterpart, enabling its unambiguous identification and quantification using highly sensitive analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This precision allows for a clear differentiation of degradation products originating from the polymer matrix versus any extraneous contaminants.
The key advantages of using isotopic labeling in this context are:
Unambiguous Identification: It provides definitive proof of the origin of degradation products, which is especially valuable in complex biological systems where multiple potential sources of similar molecules may exist. researchgate.net
Quantitative Analysis: The concentration of the labeled by-products can be accurately measured over time, yielding precise kinetic data for the degradation process.
Pathway Elucidation: By identifying the specific labeled fragments, scientists can reconstruct the exact sequence of bond-cleavage events, thereby mapping the degradation pathway in detail. researchgate.net
For example, employing a technique like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of degradation leachates, the detection of a mass peak corresponding to diethylene glycol-d4 would provide conclusive evidence that hydrolytic cleavage is occurring at the ester bonds of the DEGDMA-d4 units within the polymer network. nih.gov
Photolytic and Thermal Degradation Mechanisms
Photolytic Degradation:
Methacrylate-based polymers are known to be susceptible to degradation upon exposure to ultraviolet (UV) radiation. rsc.org The absorption of UV energy can excite the macromolecular chains, leading to the formation of free radicals and subsequent chain scission. This process can be initiated directly by the polymer backbone absorbing UV light or indirectly by residual photoinitiators used during polymerization. rsc.org Photolytic degradation typically results in a reduction of the polymer's average molecular weight, which in turn compromises its mechanical integrity and can lead to surface cracking and discoloration. rsc.org For materials based on DEGDMA, photolytic attack would likely target the ester groups and the carbon-carbon single bonds in the polymer backbone.
Thermal Degradation:
The thermal stability of polymers based on ethylene glycol dimethacrylates is a critical property, with degradation generally initiating at temperatures exceeding 200°C. Research on analogous crosslinked polymethacrylates indicates that the thermal degradation mechanism is complex. At lower temperatures (below 400°C), the primary degradation process is often depolymerization, where the polymer chain "un-zips" to yield the original monomer. akjournals.comakjournals.com As the temperature increases, this is accompanied by secondary reactions, including random chain scission and fragmentation, which produce a wider variety of lower molecular weight compounds. akjournals.com It has been observed that the thermal stability of these polymers tends to decrease as the length of the glycol chain in the dimethacrylate monomer increases. akjournals.com
Table 2: General Degradation Mechanisms for Methacrylate-Based Polymers
| Degradation Type | Initiating Factor | Primary Mechanism(s) | Key Effects on Material |
|---|---|---|---|
| Photolytic | UV Radiation | Chain scission, free radical formation. rsc.org | Decreased molecular weight, loss of mechanical properties, discoloration. rsc.org |
| Thermal | High Temperature | Depolymerization (monomer reversion), random chain scission. akjournals.comakjournals.com | Monomer release, formation of various low molecular weight degradation products. akjournals.com |
This table provides a general overview and is not specific to this compound.
Influence of Network Structure on Degradation Kinetics
The degradation kinetics of a crosslinked polymer are intimately linked to its three-dimensional network architecture. nih.gov Key structural parameters dictate the material's susceptibility to hydrolytic, thermal, or photolytic breakdown.
One of the most critical factors is the crosslink density . A polymer with a higher crosslink density possesses a more tightly bound network. This reduces the mobility of the polymer chains and sterically hinders the penetration of water or other degrading agents to the vulnerable ester bonds, generally resulting in a slower degradation rate. mdpi.com
The degree of conversion achieved during the initial polymerization process also profoundly affects the network's integrity and subsequent degradation. A higher degree of conversion signifies a more complete reaction, leading to a more robust and well-formed network with fewer weak points, such as residual unreacted monomer or pendant double bonds. This enhanced network integrity typically translates to improved resistance to degradation. nih.gov
Finally, the hydrophilicity of the polymer network influences its interaction with aqueous environments. DEGDMA itself is a relatively hydrophilic crosslinking monomer. specialchem.com A more hydrophilic network will tend to absorb more water. This swelling action increases the accessibility of the internal ester linkages to water molecules, which can accelerate the rate of hydrolytic degradation. nih.gov
Table 3: Factors of Network Structure Influencing Degradation
| Structural Factor | Influence on Degradation Rate | Scientific Rationale |
|---|---|---|
| Crosslink Density | An increase in density generally decreases the degradation rate. mdpi.com | Reduces polymer chain mobility and limits solvent/water access to internal ester bonds. |
| Degree of Conversion | A higher degree of conversion generally decreases the degradation rate. nih.gov | Results in a more complete, stable, and robust network structure with fewer defects. |
| Hydrophilicity | An increase in hydrophilicity can increase the hydrolytic degradation rate. nih.gov | Facilitates increased water sorption, making internal ester bonds more accessible for hydrolysis. |
This table outlines general principles of polymer science.
Future Research Directions and Emerging Methodologies for Deuterated Dimethacrylates in Polymer Science
Integration of Advanced In-Situ Characterization Techniques
The ability to monitor polymerization and subsequent material behavior in real-time is crucial for understanding structure-property relationships. Deuterated monomers like DEGDMA-d4 are instrumental in enhancing advanced in-situ characterization methods.
Future research will increasingly focus on combining multiple in-situ techniques to gain a more complete picture of polymer network formation and response. frontiersin.orgresearchgate.net For polymers synthesized with DEGDMA-d4, techniques such as angle-scanning based surface plasmon coupled emission (AS-SPCE) could be used to monitor the growth of fluorescent polymer brushes in real-time. nih.gov
Neutron Scattering: Neutron scattering is a powerful technique for analyzing the structure and dynamics of polymer systems. aip.org The significant difference in neutron scattering length between hydrogen and deuterium (B1214612) makes selective deuteration an invaluable tool for creating contrast in a sample. aip.orgacs.orgwikipedia.org By using DEGDMA-d4, researchers can create polymer networks where specific parts of the structure are "highlighted" for neutron analysis. Time-resolved small-angle neutron scattering (SANS) studies on systems containing DEGDMA-d4 can reveal the kinetics of phase separation, the evolution of network structure during polymerization, and the dynamics of polymer chain exchange between domains. whiterose.ac.ukrsc.orguc.edu
NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that benefits from isotopic labeling. While NMR can be used to study complex polymer networks, spectral overlap can often complicate interpretation. cas.cz The use of DEGDMA-d4 can simplify complex spectra and allow for the selective observation of specific segments within the polymer structure. researchgate.net Future applications will involve using advanced NMR techniques, such as 1H Magic Angle Spinning (MAS) and Multiple-Quantum (MQ) NMR, on polymers created with DEGDMA-d4 to probe segmental dynamics, crosslink density, and the extent of mixing in polymer blends with unprecedented detail. nih.govrsc.org This allows for a precise description of the amplitudes of reorientations of polymer segments in both crystalline and amorphous phases. cas.cz
Development of Novel Deuterated Monomers for Specific Research Probes
The synthesis of new deuterated monomers is a cornerstone for advancing polymer research. thieme-connect.com While DEGDMA-d4 is a valuable tool, the future lies in creating a broader library of deuterated dimethacrylates with tailored properties and labeling patterns.
Research efforts are focused on developing efficient and site-specific deuteration methods. thieme-connect.com This includes two-step approaches involving single-electron transfer (SET) reductive-deuteration to create deuterated diol monomers which can then be used in typical polymerization conditions. thieme-connect.comthieme-connect.com The ability to place deuterium atoms at specific locations within the monomer (e.g., on the backbone, the side chains, or the methacrylate (B99206) group) allows for highly specific investigations. For example, by synthesizing variants of DEGDMA-d4 with deuterium in different positions, researchers can independently study the dynamics of the ethylene (B1197577) glycol chain versus the methacrylate group during polymerization and under mechanical stress.
The Oak Ridge National Laboratory (ORNL) is one institution that performs precise synthesis of functional polymers with a special emphasis on selective deuteration to support neutron scattering studies. ornl.gov The development of custom deuterated monomers, beyond those readily available, is a key area of future growth. ornl.gov This will enable the creation of polymers with unique properties, such as altered conductivity or decreased melting temperatures, and facilitate the study of complex phenomena like the thermal elimination process in precursor polymers. thieme-connect.comresearchgate.net
Multiscale Modeling Approaches for Polymer Network Design
Computational modeling is an indispensable tool for predicting material properties and guiding experimental design. mdpi.comsiam.org Multiscale modeling, which bridges the gap between atomic-level details and macroscopic material behavior, is particularly promising for complex systems like polymer networks. mdpi.comresearchgate.net
Deuterated monomers like DEGDMA-d4 provide crucial data for validating and refining these models. The precise structural and dynamic information obtained from neutron scattering and NMR experiments on DEGDMA-d4 based polymers can be used as input parameters for coarse-grained (CG) simulations. researchgate.net These simulations can then predict properties that are difficult to measure experimentally, such as the full stress-strain response of a material or the exact mechanisms of network failure under load. researchgate.net
Future research will focus on creating more sophisticated multiscale models that can accurately capture the polymerization process itself. By developing algorithms like a "random walk reactive polymerization" (RWRP), researchers can computationally construct a polymer network from monomers like DEGDMA-d4, providing atomic-level insights into the resulting network structure and its dependence on synthesis conditions. researchgate.net This predictive capability will accelerate the design of new polymers with tailored mechanical and physical properties. mdpi.com
Exploration of Biological and Environmental Fate Research via Isotopic Tracers
The increasing use of polymers in biomedical applications and the growing concern over plastic pollution necessitate a better understanding of their biological and environmental fate. ontosight.ainih.gov Isotopic tracers offer a powerful and unambiguous method for these investigations. acs.orghutton.ac.uk
By synthesizing polymers using DEGDMA-d4, researchers can track the degradation and metabolism of these materials in complex biological or environmental systems. For example, if a dental composite made with DEGDMA-d4 leaches components, the presence of the deuterated fragments can be detected with high sensitivity using mass spectrometry. mdpi.com This allows for the precise quantification of leached substances and the study of their metabolic pathways. mdpi.com
In environmental science, polymers made from DEGDMA-d4 can be used to study degradation pathways in soil or aquatic environments. resolvemass.cacopernicus.org Since the natural abundance of deuterium is very low, its presence serves as a clear marker for the material of interest. This enables researchers to track the breakdown products of the polymer, determine degradation rates, and understand how factors like UV light or microbial action affect the material's persistence. nih.gov This approach has been successfully used with other isotopically labeled polymers, such as 13C-labeled polyethylene (B3416737), to quantify microbial mineralization rates. nih.gov The use of deuterated tracers like DEGDMA-d4 is considered an environmentally friendly method for such studies. mdpi.com
Q & A
Q. What are the critical safety protocols for handling Diethylene Glycol Dimethacrylate-d4 in laboratory environments?
- Methodological Answer: Researchers must prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including safety glasses, gloves, and lab coats, to minimize dermal/ocular exposure . Inhalation risks necessitate respiratory protection in poorly ventilated areas . Emergency procedures for spills include using inert adsorbents (e.g., sand) and avoiding water jets to prevent environmental contamination . Toxicity data indicate acute renal and hepatic risks in humans, requiring strict exposure monitoring .
Q. How can the stability of this compound be maintained during synthesis and storage?
- Methodological Answer: Stabilizers like 4-methoxyphenol (MEHQ) are essential to inhibit premature polymerization . Storage should occur in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Regular purity checks via gas chromatography (GC) or HPLC are recommended to detect degradation byproducts such as ethylene glycol derivatives .
Q. What characterization techniques are suitable for analyzing the physicochemical properties of deuterated methacrylate polymers?
- Methodological Answer: Surface area analysis (BET method) and pore volume measurements (mercury porosimetry) are critical for evaluating polymer matrices derived from deuterated monomers like this compound . Nuclear magnetic resonance (NMR) spectroscopy, particularly deuterium NMR (²H-NMR), confirms isotopic labeling efficiency .
Advanced Research Questions
Q. What experimental strategies mitigate variability in polymerization kinetics of deuterated methacrylates?
- Methodological Answer: Kinetic studies require precise control of initiator concentrations (e.g., AIBN) and reaction temperature to account for deuterium isotope effects, which may slow radical propagation rates . Real-time monitoring using Fourier-transform infrared (FTIR) spectroscopy tracks methacrylate C=C bond consumption . Statistical design of experiments (DoE) optimizes crosslinking density and minimizes batch-to-batch variability .
Q. How can researchers resolve discrepancies in toxicological data between in vitro and in vivo models for deuterated glycol metabolites?
- Methodological Answer: Species-specific metabolic pathways must be considered. For example, rats excrete ~45–70% unmetabolized this compound, whereas humans show heightened sensitivity to nephrotoxic metabolites like 2-hydroxyethoxyacetic acid . Isotopic tracing (e.g., ¹³C/²H labeling) combined with LC-MS/MS quantifies metabolite profiles across models .
Q. What methodologies address challenges in synthesizing deuterated hydrogels for biomedical applications?
- Methodological Answer: Controlled radical polymerization (RAFT or ATRP) ensures precise molecular weight distribution in deuterated hydrogels . Post-polymerization purification via dialysis removes unreacted monomers and stabilizers. Mechanical testing (compression modulus) and swelling studies in PBS validate biocompatibility . For in vivo tracking, ²H-labeled hydrogels enable non-invasive imaging via magnetic resonance imaging (MRI) .
Q. How do isotopic substitutions (e.g., deuterium) influence the thermal and rheological properties of methacrylate-based polymers?
- Methodological Answer: Differential scanning calorimetry (DSC) reveals increased glass transition temperatures (T_g) in deuterated polymers due to stronger C-D bonds . Rheological studies under oscillatory shear quantify enhanced viscoelastic stability. Computational modeling (e.g., molecular dynamics) predicts isotopic effects on chain mobility and entanglement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the metabolic fate of this compound in mammalian systems?
- Methodological Answer: Discrepancies arise from interspecies metabolic variations (e.g., oxalate pathway prevalence in rats vs. humans) . Cross-species comparative studies using primary hepatocyte cultures and isotopic metabolic flux analysis are recommended. Dose-response studies clarify saturation thresholds for metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
